molecular formula C23H23ClN2O3 B10992103 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

Cat. No.: B10992103
M. Wt: 410.9 g/mol
InChI Key: ATSSKIUDBKAWJW-UHFFFAOYSA-N
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Description

This compound is a complex molecule with a long name, so let’s break it down. It consists of two main parts:

    Carbazole Derivative (8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl): The carbazole moiety is a fused aromatic ring system containing nitrogen atoms. It has interesting electronic properties and is found in various natural products and synthetic compounds.

    Benzodioxepin Derivative (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide: The benzodioxepin ring system is another fused heterocyclic structure, and the acetamide group is attached to it.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps

    Synthesis of Carbazole Derivative: Start with a suitable precursor (e.g., chlorinated carbazole) and perform cyclization reactions to form the carbazole ring system.

    Formation of Benzodioxepin Ring: Introduce the benzodioxepin moiety through appropriate reactions (e.g., cyclization, ether formation).

    Acetylation: Finally, acetylate the amino group to obtain the desired compound.

Industrial Production: Unfortunately, information on industrial-scale production methods is scarce. Typically, pharmaceutical companies keep such details proprietary.

Chemical Reactions Analysis

Reactions:

    Oxidation: The carbazole and benzodioxepin rings may undergo oxidation reactions under suitable conditions.

    Substitution: Halogen atoms (like the chlorine in this compound) can be replaced by other functional groups.

    Reduction: Reduction of carbonyl groups or other unsaturated bonds may occur.

Common Reagents:

    Oxidizing Agents: Examples include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Substitution Reagents: Alkyl halides or nucleophiles.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products: The major products depend on reaction conditions and substituents. For example:

  • Oxidation may lead to carbazole derivatives with additional oxygen atoms.
  • Substitution could yield various analogs with modified side chains.

Scientific Research Applications

This compound’s applications span multiple fields:

    Medicine: Investigate its potential as a drug candidate (e.g., anticancer, anti-inflammatory, or neuroprotective properties).

    Chemistry: Study its reactivity and design related compounds.

    Biology: Explore its effects on cellular processes.

Mechanism of Action

The exact mechanism remains elusive due to limited data. it likely interacts with specific receptors or enzymes, affecting cellular signaling pathways.

Comparison with Similar Compounds

: Example reference. : Another reference. : Yet another reference.

Properties

Molecular Formula

C23H23ClN2O3

Molecular Weight

410.9 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

InChI

InChI=1S/C23H23ClN2O3/c24-17-6-1-4-15-16-5-2-7-18(23(16)26-22(15)17)25-21(27)13-14-8-9-19-20(12-14)29-11-3-10-28-19/h1,4,6,8-9,12,18,26H,2-3,5,7,10-11,13H2,(H,25,27)

InChI Key

ATSSKIUDBKAWJW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)CC4=CC5=C(C=C4)OCCCO5

Origin of Product

United States

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